5-Propan-2-ylpyrazine-2-carboxamide
Übersicht
Beschreibung
5-Propan-2-ylpyrazine-2-carboxamide is a chemical compound with the molecular formula C8H13N3O. It is a pyrazine derivative that has been used extensively in scientific research due to its unique properties. The compound is known for its ability to act as a potent inhibitor of certain enzymes, making it an important tool in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 5-Propan-2-ylpyrazine-2-carboxamide is thought to involve the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity. The exact mechanism of action may vary depending on the specific enzyme being inhibited.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Propan-2-ylpyrazine-2-carboxamide are primarily related to its ability to inhibit certain enzymes. This inhibition can lead to changes in the levels of various neurotransmitters in the brain, which can have wide-ranging effects on physiological processes such as mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Propan-2-ylpyrazine-2-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a useful tool in studying the role of these enzymes in various physiological and biochemical processes. However, one limitation of the compound is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research involving 5-Propan-2-ylpyrazine-2-carboxamide. One area of interest is the development of more selective inhibitors that target specific enzymes with greater precision. Another potential direction is the use of the compound in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, further research may be needed to fully understand the mechanism of action of the compound and its potential for off-target effects.
Synthesemethoden
The synthesis of 5-Propan-2-ylpyrazine-2-carboxamide is typically carried out using a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 2,3-dichloropyrazine with isobutyric acid in the presence of a base catalyst. The resulting compound is then converted to the desired product through a series of additional reactions.
Wissenschaftliche Forschungsanwendungen
5-Propan-2-ylpyrazine-2-carboxamide has been used extensively in scientific research due to its ability to inhibit certain enzymes. It has been shown to be effective in inhibiting the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are important in the regulation of neurotransmitters in the brain. This makes the compound an important tool in the study of various neurological disorders such as Alzheimer's disease and depression.
Eigenschaften
IUPAC Name |
5-propan-2-ylpyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5(2)6-3-11-7(4-10-6)8(9)12/h3-5H,1-2H3,(H2,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMNNJNYUBPZCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=N1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911946 | |
Record name | 5-(Propan-2-yl)pyrazine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60911946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propan-2-ylpyrazine-2-carboxamide | |
CAS RN |
111035-35-9 | |
Record name | 2-Pyrazinecarboxamide, 5-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Propan-2-yl)pyrazine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60911946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.